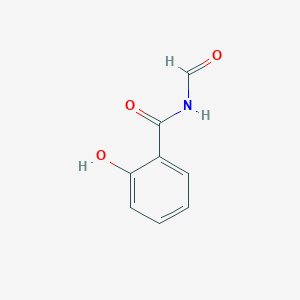

N-Formyl-2-hydroxybenzamide

描述

准备方法

N-Formyl-2-hydroxybenzamide can be synthesized through the condensation of an aromatic aldehyde and a ketone, followed by hydrolysis of the resulting ester . The specific reaction conditions and industrial production methods for this compound are not widely documented, but the general approach involves the use of common organic synthesis techniques.

化学反应分析

Oxidation

The formyl group in N-Formyl-2-hydroxybenzamide can be oxidized to a carboxylic acid. This reaction is critical for functional group transformation and biological activity modulation.

Reaction Details :

-

Reagents : Sodium periodate (NaIO4) in water , followed by acidification with HCl .

-

Product : The formyl group is converted to a carboxylic acid, yielding 2-hydroxybenzoic acid or derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | NaIO4, HCl | 20°C, 20 min | Carboxylic acid |

Reduction

The formyl group can be reduced to a hydroxyl group, altering its reactivity and biological interactions.

Reaction Details :

-

Reagents : Sodium borohydride (NaBH4) in methanol.

-

Conditions : Stirring at room temperature.

-

Product : The formyl group is reduced to a hydroxyl group, forming 2-hydroxybenzamide.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH4 (CH3OH) | Room temperature | Hydroxyl derivative |

Substitution

The hydroxyl group at position 2 is susceptible to substitution under acidic conditions.

Reaction Details :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | HCl | 4°C, 12 h | Nucleophilic derivatives |

Biological Interactions

The formyl group plays a pivotal role in biological activity, particularly in drug-receptor interactions.

Key Findings :

-

Formyl peptide receptor (FPR) agonism : The formyl group enhances binding to FPRs, with EC50 values

科学研究应用

Chemistry

N-Formyl-2-hydroxybenzamide serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. Key reactions include:

- Oxidation : The formyl group can be oxidized to yield carboxylic acids.

- Reduction : It can be reduced to alcohols or amines, expanding its utility in synthetic pathways.

Biology

The compound has been studied for its biological activities, particularly its interactions with biomolecules. Notable applications include:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including Mycobacterium smegmatis. The mechanism involves inhibition of bacterial enzymes crucial for metabolic pathways.

- Inflammatory Response Modulation : Studies suggest that N-formyl peptides derived from this compound may play a role in inflammatory responses, potentially influencing conditions such as inflammatory bowel disease .

Medicine

In the medical field, this compound is being explored for potential therapeutic applications:

- Drug Development : The compound is investigated as a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents : Its derivatives are being evaluated for their efficacy in treating inflammatory diseases by modulating receptor interactions within immune pathways .

Case Studies

A number of studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism by which N-Formyl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways

相似化合物的比较

N-Formyl-2-hydroxybenzamide can be compared with similar compounds such as:

N-Formyl-2-hydroxybenzene carboxamide: Similar in structure and used in similar applications.

5-Formyl-2-hydroxybenzamide: Another related compound with similar chemical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity.

生物活性

N-Formyl-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in pharmacological and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

The compound features a formyl group (-CHO) attached to a 2-hydroxybenzamide moiety, which contributes to its reactivity and biological activity.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of 2-hydroxybenzamide using various reagents under controlled conditions. Recent advancements have highlighted its use in eco-friendly catalytic processes, emphasizing green chemistry principles that minimize hazardous waste.

Biological Activity Overview

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds derived from this structure have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Bacteria (e.g., MRSA), Fungi |

| 5-Formyl-2-hydroxybenzamide | Strong antimicrobial | Various bacterial strains |

2. Anti-inflammatory Properties

Research indicates that this compound has anti-inflammatory effects, potentially through modulation of the formyl peptide receptor (FPR) signaling pathways. This mechanism is crucial for developing treatments for inflammatory diseases .

3. Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma species (causing Chagas disease). Structure-activity relationship (SAR) studies have identified specific derivatives with enhanced efficacy against these pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed that certain modifications significantly increased potency against resistant strains. The results suggested that lipophilicity and steric factors play critical roles in enhancing activity .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the inhibition of leukotriene synthesis, indicating potential applications in treating asthma and other inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Substitution Effects : Modifications at the benzene ring can significantly influence antimicrobial and anti-inflammatory activities.

- Functional Group Importance : The presence of hydroxyl (-OH) and formyl (-CHO) groups are critical for maintaining biological activity.

属性

IUPAC Name |

N-formyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFQFSQXIJJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511891 | |

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67936-24-7 | |

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。